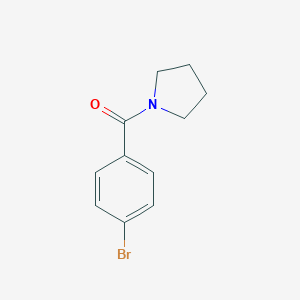

(4-Bromophenyl)(pyrrolidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTDUODOHGNXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356111 | |

| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-27-1 | |

| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromophenyl)(pyrrolidin-1-yl)methanone chemical properties

Abstract

This document provides a comprehensive technical overview of the chemical and physical properties of (4-Bromophenyl)(pyrrolidin-1-yl)methanone. It includes a summary of its chemical identity, and known biological context based on structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known by its synonym 1-(4-bromobenzoyl)pyrrolidine, is a synthetic organic compound.[1] Its core structure consists of a 4-bromophenyl group attached to a carbonyl carbon, which is also bonded to the nitrogen of a pyrrolidine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 1-(4-bromobenzoyl)pyrrolidine | [1] |

| CAS Number | 5543-27-1 | [1][2] |

| Molecular Formula | C11H12BrNO | [2] |

| Molecular Weight | 254.13 g/mol | [1] |

| Physical Form | White to off-white solid | [1] |

| Purity | 97% | [1][3] |

| Storage Temperature | Room Temperature | [1] |

| InChI Key | HVTDUODOHGNXMJ-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common method involves the acylation of pyrrolidine with a derivative of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride.

General Synthesis Protocol

A general approach to the synthesis involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base. In this case, 4-bromobenzoyl chloride would be reacted with pyrrolidine in a suitable solvent and a base to neutralize the hydrochloric acid byproduct.

The characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity. The melting point of the solid product is also a key indicator of purity.

Biological Context and Potential Applications

While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of compounds, particularly analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5] These compounds, however, show relatively poor inhibition of the serotonin transporter (SERT).[4][5]

This selective inhibition of dopamine and norepinephrine reuptake suggests potential applications in the development of therapeutic agents for conditions where modulation of these neurotransmitter systems is beneficial. The dopamine transporter is a target for drugs used to treat various conditions, and compounds that inhibit DAT are of significant interest in medicinal chemistry.[4][5]

Experimental Protocols

Synthesis of this compound

Materials:

-

4-bromobenzoyl chloride

-

Pyrrolidine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-bromobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve pyrrolidine and triethylamine in anhydrous DCM.

-

Add the pyrrolidine solution dropwise to the cooled 4-bromobenzoyl chloride solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

-

¹H NMR and ¹³C NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and spectra are recorded to confirm the chemical structure.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

-

Infrared Spectroscopy: An IR spectrum is obtained to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the amide.

Data Visualization

Caption: General synthesis workflow for this compound.

Caption: Proposed mechanism of action via inhibition of DAT and NET.

Safety Information

According to available safety data, this compound is associated with the following hazard statements: H302 (Harmful if swallowed).[1] Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] The signal word for this compound is "Warning" and it is associated with the GHS07 pictogram (exclamation mark).[1] It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

References

- 1. This compound | 5543-27-1 [sigmaaldrich.com]

- 2. This compound | 5543-27-1 [chemicalbook.com]

- 3. acebiolab.com [acebiolab.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.ie [drugs.ie]

Structure Elucidation of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Multi-technique Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction and Strategic Overview

The unambiguous confirmation of a molecule's structure is the bedrock of chemical and pharmaceutical development. (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS No: 5543-27-1) is a tertiary amide featuring a brominated aromatic ring and a saturated heterocyclic moiety. Its structure presents distinct features amenable to a multi-pronged analytical strategy. Before commencing detailed spectroscopic analysis, it is imperative to establish the purity of the analyte, as impurities can confound spectral interpretation. Therefore, our workflow begins with a robust chromatographic assessment. Subsequently, spectroscopic techniques are employed in parallel to probe the molecular framework from different angles. The final structure is confirmed not by any single piece of data, but by the congruent and mutually reinforcing evidence from all analyses.

The overall analytical strategy is depicted below.

Caption: Overall workflow for structure elucidation.

Physicochemical Properties and Expected Composition

A preliminary review of the target compound's properties provides a theoretical baseline for the experimental results.

| Property | Expected Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | |

| Molecular Weight | 254.13 g/mol | |

| Monoisotopic Mass | 253.01022 Da | Calculated |

| Appearance | White to off-white solid |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Spectroscopic analysis assumes a homogenous sample. HPLC is the gold standard for assessing the purity of non-volatile small molecules, separating the main component from any synthesis byproducts or starting materials. A reversed-phase method is ideal for this moderately polar compound.

Experimental Protocol: HPLC

-

System: HPLC system equipped with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., Varian C18, 150 x 4.6 mm, 5µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm, where the bromophenyl chromophore exhibits strong absorbance.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

-

Injection Volume: 10 µL.

Self-Validation: The resulting chromatogram should display a single major peak, accounting for >95% of the total integrated peak area. The DAD can be used to check for peak purity by comparing spectra across the peak, ensuring no co-eluting impurities are hidden.

Molecular Formula and Fragmentation: Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. Electron Ionization (EI) is a suitable technique that also yields reproducible fragmentation patterns, offering "puzzle pieces" of the molecular structure.

Expected HRMS-EI Data

The most critical piece of information is the molecular ion (M⁺˙). Due to the presence of bromine, a characteristic isotopic pattern is expected, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Calculated Exact Mass (Da) | Expected Observation |

| [C₁₁H₁₂⁷⁹BrNO]⁺˙ | 253.01022 | High-intensity peak |

| [C₁₁H₁₂⁸¹BrNO]⁺˙ | 255.00817 | High-intensity peak (~98% of M⁺˙) |

Predicted Fragmentation Pathway

The EI-MS fragmentation provides structural clues. The primary cleavages are expected alpha to the carbonyl group and the nitrogen atom.

Caption: Predicted major fragmentation pathways in EI-MS.

-

m/z 183/185: This corresponds to the 4-bromobenzoyl cation, formed by the cleavage of the amide C-N bond. This is often a very stable and abundant fragment for such structures.

-

m/z 155/157: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the 4-bromophenyl cation.

-

m/z 70: This fragment corresponds to the pyrrolidinyl-methylene iminium ion, resulting from cleavage of the amide bond.

Functional Group Analysis: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the most informative absorption will be the tertiary amide carbonyl (C=O) stretch.

Experimental Protocol: FTIR

-

Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be used.

-

Range: Scan from 4000 to 400 cm⁻¹.

-

Data Acquisition: Co-add at least 16 scans to achieve a good signal-to-noise ratio.

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~1645-1660 | C=O Stretch (Tertiary Amide) | Strong | This is the most characteristic peak. Its position indicates conjugation with the aromatic ring. |

| ~2850-2960 | C-H Stretch (Aliphatic) | Medium | From the CH₂ groups of the pyrrolidine ring. |

| ~1590, ~1485 | C=C Stretch (Aromatic) | Medium-Strong | Characteristic of the benzene ring. |

| ~1400-1450 | C-N Stretch (Amide) | Medium | |

| ~820 | C-H Bend (Aromatic) | Strong | Indicative of 1,4-disubstitution (para) on the benzene ring. |

| ~500-600 | C-Br Stretch | Medium | In the fingerprint region. |

The presence of a strong band around 1650 cm⁻¹ and the absence of any N-H stretching bands (>3200 cm⁻¹) is strong evidence for the tertiary amide structure.

Molecular Framework and Connectivity: NMR Spectroscopy

Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments like COSY and HSQC are then used to establish proton-proton and proton-carbon connectivities, respectively, allowing the fragments to be pieced together.

Experimental Protocol: NMR

-

Solvent: Deuterated chloroform (CDCl₃) is a good first choice for this compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Spectrometer: A spectrometer operating at a frequency of 400 MHz or higher is recommended for good signal dispersion.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | Doublet (d) | 2H | H-2, H-6 | Protons ortho to the carbonyl group are deshielded. They are split by H-3/H-5. |

| ~7.45 | Doublet (d) | 2H | H-3, H-5 | Protons ortho to the bromine atom. They are split by H-2/H-6. The characteristic AA'BB' system confirms para-substitution. |

| ~3.60 | Triplet (t) | 2H | H-α (Pyrrolidine) | Protons on carbons adjacent to the nitrogen are deshielded. |

| ~3.40 | Triplet (t) | 2H | H-α' (Pyrrolidine) | The two sets of α-protons may be non-equivalent due to restricted rotation around the C-N amide bond. |

| ~1.90 | Multiplet (m) | 4H | H-β, H-β' (Pyrrolidine) | Protons on the other two carbons of the pyrrolidine ring. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C=O | Amide carbonyl carbon. |

| ~135 | C-4 (ipso-C) | Aromatic carbon attached to the carbonyl group. |

| ~132 | C-3, C-5 | Aromatic carbons ortho to bromine. |

| ~129 | C-2, C-6 | Aromatic carbons ortho to the carbonyl. |

| ~125 | C-1 (ipso-C) | Aromatic carbon attached to bromine. |

| ~49 | C-α (Pyrrolidine) | Aliphatic carbon adjacent to nitrogen. |

| ~46 | C-α' (Pyrrolidine) | May be a separate signal due to restricted amide bond rotation. |

| ~26 | C-β (Pyrrolidine) | Aliphatic carbon. |

| ~24 | C-β' (Pyrrolidine) | Aliphatic carbon. |

Note: The exact chemical shifts are predictions based on similar structures and may vary slightly. Data from analogous compounds supports these ranges.

Synthesizing the Structure with 2D NMR

The final confirmation comes from piecing the puzzle together using 2D NMR, as illustrated in the logic diagram below.

Caption: Logic diagram showing how 2D NMR correlations confirm structural fragments.

-

COSY correlations will show coupling between the two aromatic doublets and between the α and β protons of the pyrrolidine ring, confirming these two isolated spin systems.

-

HSQC will definitively link the proton signals to their directly attached carbons, confirming the assignments made in the tables above.

Conclusion: Integrated Structural Verification

The structure of this compound is unequivocally confirmed by the collective and corroborative evidence from multiple analytical techniques. HPLC analysis establishes the sample's purity, a prerequisite for reliable spectroscopic data. High-resolution mass spectrometry confirms the elemental formula C₁₁H₁₂BrNO and shows the characteristic bromine isotope pattern, while its fragmentation pattern is consistent with the proposed structure. Infrared spectroscopy identifies the key tertiary amide functional group. Finally, a complete analysis of ¹H, ¹³C, and 2D NMR spectra allows for the definitive assignment of every atom in the molecule and confirms the connectivity between the 4-bromophenyl and pyrrolidin-1-ylcarbonyl moieties. This rigorous, multi-technique approach provides a high degree of confidence in the final structural assignment, meeting the stringent requirements for drug development and scientific research.

Navigating the Therapeutic Potential of 1-(4-bromobenzoyl)pyrrolidine: A Technical Guide Based on Structurally Related Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential biological activities of 1-(4-bromobenzoyl)pyrrolidine. It is important to note that, to date, there is a significant lack of direct scientific literature, quantitative biological data, and detailed experimental studies specifically on this molecule. Therefore, this document provides an in-depth analysis of structurally related compounds to infer the potential pharmacological profile and therapeutic avenues for 1-(4-bromobenzoyl)pyrrolidine. The insights presented herein are derived from published research on molecules sharing the core moieties of a pyrrolidine ring and a 4-bromobenzoyl group.

Executive Summary

While direct biological data for 1-(4-bromobenzoyl)pyrrolidine is not publicly available, analysis of closely related structures suggests potential therapeutic applications in several key areas:

-

Antiviral Activity: A structurally similar compound, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.

-

Oncology and Mitochondrial Function: A related molecule, tert-butyl-3-(4-bromobenzamido)pyrrolidine-1-carboxylate, has been patented as an inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme involved in mitochondrial quality control. This suggests a potential role in cancer and neurodegenerative diseases.

-

Antidiabetic Potential: Compounds containing a 4-bromobenzoyl moiety linked to a different heterocyclic system have demonstrated potent α-glucosidase inhibitory activity, indicating a possible application in managing type 2 diabetes.

-

General Biological Activities: The pyrrolidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and central nervous system (CNS) effects.

This guide will delve into the available data for these related compounds, presenting quantitative information, experimental methodologies, and conceptual diagrams to guide future research and development efforts for 1-(4-bromobenzoyl)pyrrolidine.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, the following therapeutic targets and mechanisms of action are proposed for 1-(4-bromobenzoyl)pyrrolidine.

HIV-1 Reverse Transcriptase Inhibition

The study of 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide suggests that the 4-bromobenzoyl-pyrrolidine scaffold could bind to the allosteric site of HIV-1 reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA into DNA.

USP30 Inhibition and Mitochondrial Homeostasis

Inhibition of USP30 by compounds like tert-butyl-3-(4-bromobenzamido)pyrrolidine-1-carboxylate can prevent the removal of ubiquitin from damaged mitochondria, thereby promoting their clearance through mitophagy. This mechanism is of significant interest in oncology, as cancer cells often exhibit altered mitochondrial metabolism. A hypothetical signaling pathway is depicted below.

α-Glucosidase Inhibition

The 4-bromobenzoyl moiety has been shown to be a key feature in potent α-glucosidase inhibitors. It is hypothesized that 1-(4-bromobenzoyl)pyrrolidine could bind to the active site of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative biological data for compounds structurally related to 1-(4-bromobenzoyl)pyrrolidine.

| Compound Name | Target/Assay | Activity (IC50) | Reference |

| 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-phenylacetamide | α-glucosidase | 18.25 µM | Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3] |

| 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-(4-chlorophenyl)acetamide | α-glucosidase | 20.76 µM | Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3] |

| 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-(p-tolyl)acetamide | α-glucosidase | 35.14 µM | Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3] |

| 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-(4-methoxyphenyl)acetamide | α-glucosidase | 24.24 µM | Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1][2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach.[3] |

Experimental Protocols

Due to the absence of direct studies on 1-(4-bromobenzoyl)pyrrolidine, this section provides the reported synthesis protocol for a closely related compound, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, to serve as a methodological reference.

Synthesis of 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide

The synthesis of 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide is achieved through a two-step process:

-

Cycloalkylation: N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromobenzamide undergoes cycloalkylation under phase transfer catalysis conditions to yield 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile.

-

Hydrolysis: The resulting carbonitrile is then hydrolyzed using concentrated sulfuric acid to afford the final product, 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide.

Note: For detailed reaction conditions, including solvents, catalysts, temperatures, and purification methods, please refer to the original publication by Martirosyan et al., as cited in the crystallographic study of the compound.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of 1-(4-bromobenzoyl)pyrrolidine, a systematic screening approach is recommended. The following workflow outlines a potential strategy for its initial biological characterization.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. 1-(4-Bromophenyl)pyrrolidine | C10H12BrN | CID 7016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available through public search engines does not provide a specific, well-defined mechanism of action for the compound (4-Bromophenyl)(pyrrolidin-1-yl)methanone. The information presented herein is based on the pharmacological activities of structurally related compounds and should be considered indicative of potential areas of investigation rather than a definitive analysis of the subject molecule. All data and experimental details pertain to these related compounds, not to this compound itself.

Introduction

Potential Mechanism of Action: Monoamine Transporter Inhibition

A significant body of research on pyrovalerone analogs, which share the core 2-amino-1-phenyl-1-pentanone structure, points towards the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are crucial for regulating the synaptic concentrations of dopamine and norepinephrine, neurotransmitters that play a pivotal role in mood, attention, and reward pathways.

Compounds that inhibit DAT and NET are known to have stimulant and antidepressant effects. The structural similarity of this compound to these pyrovalerone analogs suggests that it may also function as a monoamine reuptake inhibitor.

Signaling Pathway

The potential signaling pathway influenced by the inhibition of dopamine and norepinephrine transporters is central to synaptic neurotransmission.

(4-Bromophenyl)(pyrrolidin-1-yl)methanone: A Versatile Scaffold for Modern Drug Discovery

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(pyrrolidin-1-yl)methanone is a key synthetic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structure, featuring a brominated phenyl ring coupled to a pyrrolidine amide, provides two key points for chemical modification: the bromine atom, which is amenable to a variety of cross-coupling reactions, and the pyrrolidine moiety, which can influence solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in the construction of pharmacologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a summary of its key physicochemical and spectroscopic data.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its incorporation into molecular architectures can significantly impact pharmacological properties. When combined with a 4-bromophenyl group through an amide linkage, as in this compound, a versatile building block is created. The bromine atom serves as a convenient handle for introducing molecular diversity through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of modern drug discovery and lead optimization.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5543-27-1 | [4] |

| Molecular Formula | C₁₁H₁₂BrNO | [4] |

| Molecular Weight | 254.13 g/mol | [4] |

| Physical Form | White to off-white solid | [4] |

| Purity | ≥97% | [4] |

| Storage Temperature | Room Temperature | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.57 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 3.65 (t, J = 6.8 Hz, 2H), 3.45 (t, J = 6.8 Hz, 2H), 2.00-1.85 (m, 4H) | [5] (analogous compound) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.6, 134.3, 132.1, 129.1, 124.5, 49.8, 46.2, 26.3, 24.5 | [5] (analogous compound) |

Note: The NMR data is based on analogous compounds and may vary slightly for the specific title compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of pyrrolidine with 4-bromobenzoyl chloride in the presence of a base.[6][7][8][9][10]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzoyl chloride (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Triethylamine (1.5 eq) or 10% aqueous Sodium Hydroxide solution

-

Dichloromethane (DCM) or a biphasic system of water and an organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyrrolidine (1.1 eq) and dichloromethane (DCM). If using aqueous NaOH, dissolve the pyrrolidine in the organic solvent phase of a biphasic system.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. Alternatively, use a 10% aqueous solution of sodium hydroxide as the base in a biphasic system.[8]

-

Addition of Acyl Chloride: Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in DCM to the stirred pyrrolidine solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If using triethylamine, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

If using aqueous NaOH in a biphasic system, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications as a Synthetic Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the bromophenyl group of the building block and a variety of organoboron compounds.[3][11][12] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of DMF and water (3:1).[13]

-

Reaction: Heat the reaction mixture at 80-100 °C for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the bromophenyl moiety with a wide range of primary and secondary amines.[14][15][16] This reaction is particularly useful for synthesizing libraries of compounds with diverse amine functionalities for structure-activity relationship (SAR) studies.

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the reaction tube.

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the reaction tube and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a precursor to a variety of biologically active molecules. For instance, derivatives of similar structures have shown potent activity as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.

Example Signaling Pathway: Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of action for a compound derived from this compound that inhibits the reuptake of dopamine.

Caption: Inhibition of dopamine reuptake at the synapse.

Experimental Workflow in Drug Discovery

The use of building blocks like this compound is integral to the drug discovery process, particularly in the hit-to-lead and lead optimization phases. The following workflow illustrates how this building block can be utilized in a typical drug discovery campaign.

Caption: Drug discovery workflow utilizing a key building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions make it an ideal starting material for the generation of diverse chemical libraries. The ability to readily modify the aryl portion of the molecule allows for the fine-tuning of pharmacological properties, which is essential for the development of new and effective drugs. This guide provides the necessary technical information for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. testbook.com [testbook.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 16. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-diamino-6-phenyl-1,3,5-triazine (CAS 91-76-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-diamino-6-phenyl-1,3,5-triazine, a compound also known as Benzoguanamine. While the requested CAS number was 5543-27-1, publicly available scientific data predominantly links the chemical name and structure to CAS 91-76-9. This document focuses on the latter, presenting key data, detailed experimental methodologies, and logical workflows to support research and development activities. Benzoguanamine is a triazine compound used in the manufacture of resins and as an intermediate for pharmaceuticals, pesticides, and dyes.[1][2]

Physicochemical Properties

The fundamental physicochemical characteristics of 2,4-diamino-6-phenyl-1,3,5-triazine are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Identification and Structure

| Parameter | Value |

| Chemical Name | 2,4-diamino-6-phenyl-1,3,5-triazine |

| Common Name | Benzoguanamine |

| CAS Number | 91-76-9 |

| Molecular Formula | C₉H₉N₅ |

| Molecular Weight | 187.20 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |

| InChI | 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14) |

Quantitative Physicochemical Data

The following table presents key quantitative data for 2,4-diamino-6-phenyl-1,3,5-triazine, compiled from various sources.

| Property | Value | Conditions |

| Melting Point | 219-221 °C | (lit.) |

| 224-227 °C | ||

| 227-228 °C | ||

| Solubility | 0.03 g/100mL | In water at 20 °C |

| 0.06% | In water at 22 °C | |

| 0.6% | In water at 100 °C | |

| Soluble | In Methyl Cellosolve | |

| Insoluble | In Benzene | |

| pKa | Not explicitly found, but described as a weak base. | |

| Density | 1.42 g/cm³ |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2,4-diamino-6-phenyl-1,3,5-triazine are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3][4]

-

Sample Preparation: A small amount of the dry, powdered 2,4-diamino-6-phenyl-1,3,5-triazine is packed into a capillary tube, which is sealed at one end.[3] The tube is tapped gently to ensure the solid is compacted at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature probe.[5]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[3]

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5]

Experimental Workflow for Physicochemical Property Determination

Caption: A logical workflow diagram illustrating the key steps in the experimental determination of melting point, solubility, and pKa.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid 2,4-diamino-6-phenyl-1,3,5-triazine is added to a known volume of the solvent (e.g., water) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The resulting saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration or centrifugation.

-

Analysis: The concentration of the dissolved compound in the clear saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6] The solubility is then expressed as mass of solute per volume or mass of solvent.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For a base, the pKa of its conjugate acid is often determined.

Methodology: Potentiometric Titration [7][8]

-

Solution Preparation: A known concentration of 2,4-diamino-6-phenyl-1,3,5-triazine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[7] The solution is placed in a beaker with a calibrated pH electrode.

-

Titration: A standardized solution of a strong acid (since Benzoguanamine is a weak base) is added incrementally to the sample solution.[7]

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa of the conjugate acid is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[7][8]

Signaling Pathways and Biological Activity

While 2,4-diamino-6-phenyl-1,3,5-triazine itself is primarily utilized in industrial applications, some of its derivatives have been investigated for their biological activities. For instance, novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro antitumor activity.[9] One such derivative showed remarkable activity against a melanoma cell line.[9] However, a specific, well-defined signaling pathway directly modulated by the parent compound, Benzoguanamine, is not extensively documented in the available scientific literature. Its primary role in a biological context appears to be as a scaffold for the synthesis of more complex, biologically active molecules.[10]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of 2,4-diamino-6-phenyl-1,3,5-triazine (Benzoguanamine), along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and material science, facilitating a deeper understanding and application of this compound.

References

- 1. thechemco.com [thechemco.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoguanamine Research Chemical for Advanced Materials [benchchem.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. Its prevalence in a vast array of biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of pyrrolidine derivatives in drug discovery, detailing their therapeutic applications, synthetic strategies, and mechanisms of action.

Physicochemical Properties and Privileged Structure Status

The pyrrolidine motif's success in drug design can be attributed to its unique stereochemical and physicochemical properties. The sp³-hybridized carbon atoms impart a three-dimensional, non-planar structure, allowing for a more comprehensive exploration of chemical space compared to flat aromatic rings. This non-planarity, often referred to as "pseudorotation," enables the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1][2]

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to enhanced aqueous solubility and improved pharmacokinetic profiles of drug candidates.[3] The ability to introduce chirality at up to four carbon atoms provides a scaffold for creating a multitude of stereoisomers, each with potentially distinct biological activities.[1][4]

Therapeutic Applications of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is evident in its broad range of therapeutic applications, spanning from oncology and virology to metabolic and central nervous system disorders.

Anticancer Agents

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. They have been developed as inhibitors of crucial signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative | Target | Cell Line | Bioactivity (IC₅₀/Kᵢ) | Reference |

| Spiropyrrolidine Oxindole | Compound 41 (6-Cl-substituted) | GPX4/MDM2 | MCF-7 | Kᵢ: 0.24 ± 0.06 µM | [2][5] |

| (S)-Pyrrolidine | Compound 51a (R¹ = 3-CH₃) | CXCR4 | - | IC₅₀: 79 nM | [6] |

| Dispiro Pyrrolidine | Compound 37e (Thiophene-containing) | - | MCF-7 | IC₅₀: 17 µM | [6] |

| Dispiro Pyrrolidine | Compound 37e (Thiophene-containing) | - | HeLa | IC₅₀: 19 µM | [6] |

| Spirooxindole | Compound 5g | EGFR/CDK-2 | MCF-7 | IC₅₀: 2.8 µM | [7] |

| Spirooxindole | Compound 5l | EGFR/CDK-2 | MCF-7 | IC₅₀: 3.4 µM | [7] |

| Spirooxindole | Compound 5n | EGFR/CDK-2 | MDA-MB-231 | IC₅₀: 4.3 µM | [7] |

Antiviral Agents

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting hepatitis C virus (HCV). These derivatives often act as inhibitors of viral proteases, which are essential for viral replication.

Agents for Neurodegenerative Diseases

The development of pyrrolidine-based compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease is a promising area of research. These derivatives are being investigated as cholinesterase inhibitors, modulators of amyloid-beta (Aβ) aggregation, and agents targeting tau pathology.

Table 2: Activity of Pyrrolidine Derivatives in Neurodegenerative Disease Models

| Compound | Target | Bioactivity (IC₅₀) | Disease Model | Reference |

| Oxopyrrolidine Derivative V | Acetylcholinesterase | 1.84 ng/g tissue | - | [5] |

| Oxopyrrolidine Derivative IIIe | Amyloid β 42 protein | 11.3 Pg/g tissue | - | [5] |

| Pyrrolidine Dithiocarbamate (PDTC) | Akt/GSK-3β pathway | - | APP/PS1 Mice | [8] |

| Pyrrolidine derivative VA10 | AChE/BChE | - | Scopolamine-induced amnesia | [9] |

| Pyrrolidine derivative (R)-7a | AChE | - | - | [10] |

| Pyrrolidine derivative (S)-8b | BChE | 1.70 µM | - | [10] |

Antidiabetic Agents

Pyrrolidine derivatives have shown significant potential in the management of type 2 diabetes. A notable class of these compounds acts as dipeptidyl peptidase-4 (DPP-4) inhibitors, which help to regulate blood glucose levels.

Table 3: Antidiabetic Activity of a Pyrrolidine-2-carbonitrile Derivative

| Compound | Target | Bioactivity (IC₅₀) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| 17a | DPP-4 | 0.017 µM | 1324 | 1164 | [9] |

Synthesis of Bioactive Pyrrolidine Derivatives

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, including:

-

1,3-Dipolar Cycloaddition: This is a classic and highly efficient method for synthesizing five-membered heterocycles. It involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. This method allows for good control over regio- and stereoselectivity.

-

Ring Construction from Acyclic or Cyclic Precursors: Pyrrolidines can be synthesized from various starting materials through cyclization reactions. For instance, proline and its derivatives are commonly used as chiral building blocks.[11]

-

Transition Metal-Catalyzed Cyclizations: Palladium and zinc-catalyzed cyclization reactions of alkynyl amino malonates have been developed to generate highly functionalized pyrrolidines and pyrrolidinones.[11]

Detailed Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of Spirooxindole-spiropiperidinone-pyrrolidines (Representative Example)

This protocol describes a 1,3-dipolar cycloaddition reaction to generate spirooxindole-pyrrolidine derivatives.[12]

-

Preparation of the Knoevenagel Adduct: Condensation of 1-ethoxycarbonyl-4-piperidinone with an appropriate aromatic aldehyde in the presence of a base catalyst (e.g., potassium hydroxide) yields the corresponding Knoevenagel adduct.

-

Generation of Azomethine Ylide: The azomethine ylide is generated in situ from the reaction of isatin and an amino acid (e.g., sarcosine or L-proline) via a decarboxylative route.

-

Cycloaddition Reaction: A mixture of the Knoevenagel adduct, isatin, and the amino acid in a suitable solvent (e.g., methanol) is refluxed. The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the Knoevenagel adduct to afford the desired spirooxindole-spiropiperidinone-pyrrolidine derivative.

-

Purification: The product is purified by recrystallization or column chromatography.

Biological Assay Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14][15]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay (e.g., for EGFR or CDK2)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.[2][3]

-

Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific substrate peptide, and the test inhibitor at various concentrations in a suitable kinase buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves terminating the kinase reaction, depleting the remaining ATP, and then converting the ADP to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Pyrrolidine derivatives exert their therapeutic effects by modulating specific signaling pathways implicated in disease pathogenesis.

CXCR4 Signaling in Cancer Metastasis

The CXCL12-CXCR4 signaling axis is a key player in cancer metastasis.[1][8] CXCR4, a G-protein coupled receptor, is often overexpressed on cancer cells. Its ligand, CXCL12, is secreted in organs that are common sites of metastasis. The binding of CXCL12 to CXCR4 activates downstream signaling pathways that promote cell migration, invasion, and survival. Pyrrolidine-based CXCR4 antagonists can block this interaction, thereby inhibiting metastasis.[16][17]

EGFR/CDK2 Signaling in Cancer Proliferation

The Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of the cell cycle.[2][3] Aberrant activation of these kinases is a common feature of many cancers. Pyrrolidine derivatives have been developed as potent inhibitors of EGFR and CDK2, thereby halting the cell cycle and inducing apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Pyrrolidine Dithiocarbamate Activates Akt and Improves Spatial Learning in APP/PS1 Mice without Affecting β-Amyloid Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 15. bioivt.com [bioivt.com]

- 16. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Investigating (4-Bromophenyl)(pyrrolidin-1-yl)methanone as a Dopamine Transporter Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[1] Its dysfunction is implicated in a range of neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorder.[2] As such, the DAT is a key target for the development of novel therapeutics.[3]

This guide outlines a comprehensive framework for the investigation of (4-Bromophenyl)(pyrrolidin-1-yl)methanone , a compound structurally related to the pyrovalerone class of cathinones, as a potential dopamine transporter ligand.[4] While specific experimental data for this compound is not yet publicly available, this document provides a detailed overview of the standard experimental procedures, hypothetical data presentation, and relevant biological pathways that would be essential for its characterization.

Data Presentation: Hypothetical In Vitro Profile

The initial characterization of a novel DAT ligand involves determining its binding affinity and functional potency at the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The following tables present a hypothetical dataset for this compound, illustrating a profile of a potent and selective DAT inhibitor.

Table 1: Hypothetical In Vitro Binding Affinity at Monoamine Transporters

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |

| This compound | 15.5 | 1250 | 250 | 80.6 | 16.1 |

| Cocaine | 250 | 300 | 500 | 1.2 | 2.0 |

| GBR 12909 | 10 | 5000 | 200 | 500 | 20 |

Ki (inhibitor constant) values represent the concentration of the compound required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates higher binding affinity. Data for cocaine and GBR 12909 are representative values from the literature.

Table 2: Hypothetical In Vitro Functional Potency (Dopamine Uptake Inhibition)

| Compound | IC50 (nM) for [3H]Dopamine Uptake |

| This compound | 25.0 |

| Cocaine | 300.0 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of dopamine uptake into synaptosomes or cells expressing the dopamine transporter.[5]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize novel DAT ligands.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for DAT, SERT, and NET by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.[3]

Materials:

-

Membrane Preparations: Crude membrane fractions prepared from rat striatum (for DAT), hippocampus (for SERT), or frontal cortex (for NET), or from cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT).[6]

-

Radioligands: [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, and [3H]Nisoxetine for NET.[3][7]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM cocaine for DAT).[3]

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.[6]

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of the non-specific ligand.

-

50 µL of the test compound at various concentrations.

-

50 µL of the appropriate radioligand at a concentration near its Kd value.

-

100 µL of the membrane preparation (20-50 µg of protein).

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer.[3]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

In Vitro Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes, providing a measure of its functional potency (IC50).[8][9]

Materials:

-

Cell Culture: HEK293 cells stably expressing the human dopamine transporter (hDAT) or freshly prepared rat striatal synaptosomes.[8]

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, 10 mM glucose, pH 7.4).

-

Radioligand: [3H]Dopamine.[9]

-

Test Compound: this compound, serially diluted.

-

Uptake Inhibitor: A known DAT inhibitor (e.g., 10 µM nomifensine) to determine non-specific uptake.[6]

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to 80-90% confluency.[8]

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add uptake buffer containing various concentrations of the test compound or the uptake inhibitor for non-specific controls. Pre-incubate at 37°C for 10-20 minutes.[6]

-

Uptake Initiation: Add [3H]Dopamine to each well to initiate the uptake reaction.[6]

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[6]

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[6]

-

Lysis and Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dopamine signaling pathway at the synapse and a typical workflow for the characterization of a novel DAT ligand.

References

- 1. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Proliferating Progeny of Pyrovalerone: A Technical Review of Analog Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrovalerone, a potent norepinephrine-dopamine reuptake inhibitor (NDRI), first synthesized in the 1960s, represents a core chemical scaffold that has given rise to a vast and ever-expanding family of psychoactive compounds.[1] These substances, broadly classified as synthetic cathinones, are characterized by a β-keto-phenethylamine backbone with a pyrrolidine ring incorporated at the nitrogen atom. The archetypal members of this class, such as α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), have gained notoriety as potent psychostimulants, often colloquially referred to as "bath salts" or "flakka".[2][3]

From a medicinal chemistry perspective, the pyrovalerone scaffold is a subject of significant interest due to its potent interaction with monoamine transporters.[4] The pharmacological activity of these analogs is primarily mediated by their high affinity for and inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with generally much weaker effects on the serotonin transporter (SERT).[4][5] This selective inhibition of catecholamine reuptake leads to increased synaptic concentrations of dopamine and norepinephrine, resulting in powerful psychostimulant effects.[2]

The continuous emergence of new pyrovalerone derivatives on the illicit drug market, designed to circumvent legislative control, presents a significant challenge for forensic chemists and public health officials.[6] Concurrently, the systematic structural modification of the pyrovalerone molecule provides researchers with valuable tools to probe the structure-activity relationships (SAR) of DAT and NET inhibitors. Understanding the synthesis of these analogs is crucial for the development of analytical standards, the prediction of pharmacological profiles of new emergent substances, and for providing a foundation for the rational design of novel therapeutics targeting the monoamine transport system.

This technical guide provides a comprehensive literature review of the synthesis of pyrovalerone and its key analogs. It includes detailed experimental methodologies, tabulated quantitative data from the scientific literature, and visualizations of synthetic pathways to serve as a critical resource for professionals in pharmacology, forensic science, and drug development.

General Synthesis of α-Pyrrolidinophenones

The most common and well-established synthetic route to the α-pyrrolidinophenone core involves a three-step process. This pathway is adaptable for producing a wide array of analogs through the selection of appropriate starting materials.

The general workflow is as follows:

-

Ketone Formation : The synthesis typically begins with the formation of a substituted propiophenone or valerophenone. One common method involves the reaction of a nitrile with a Grignard reagent, such as phenylmagnesium bromide, followed by an acidic workup to yield the corresponding ketone.

-

α-Bromination : The ketone is then brominated at the α-position (the carbon atom adjacent to the carbonyl group). This is a critical step that activates the molecule for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution : The final step is the reaction of the α-bromo ketone with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the bromine atom to form the final α-pyrrolidinophenone product. The product is often converted to its hydrochloride salt for improved stability and handling.[2][7][8]

Caption: General three-step synthesis pathway for α-pyrrolidinophenones.

Synthesis of Specific Pyrovalerone Analogs

The versatility of the general synthetic pathway allows for the creation of a multitude of analogs by modifying the starting materials. Variations typically involve altering the length of the alkyl chain or introducing substituents onto the aromatic ring.

Case Study 1: Synthesis of α-PVP and Related Homologs

A systematic study on the structure-activity relationships of α-PVP analogs involved the synthesis of compounds with varying α-alkyl side chain lengths. The general procedure involved the reaction of an appropriate α-bromoketone with pyrrolidine.

Experimental Protocol: General Procedure for the Synthesis of α-Alkylpyrrolidinophenones (8-10, 12)

The following protocol is adapted from the synthesis of α-PVP analogs as described in the literature.

A solution of the corresponding α-bromo ketone (e.g., 2-bromovalerophenone) in a suitable solvent such as diethyl ether is prepared. To this solution, a molar excess of pyrrolidine is added, and the mixture is stirred at room temperature for several hours. The resulting mixture is then filtered to remove the pyrrolidinium bromide salt. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting free base is then converted into its oxalate or hydrochloride salt by treatment with a solution of oxalic acid or hydrochloric acid in a suitable solvent, followed by recrystallization.

Case Study 2: Stereoselective Synthesis of MDPV Enantiomers

The pharmacological activity of many pyrovalerone analogs is stereoselective, with one enantiomer often being significantly more potent than the other. For instance, the S-enantiomer of MDPV is reported to be up to 100 times more potent at inhibiting the dopamine transporter than the R-enantiomer.[5][9] A stereoselective synthesis for the enantiomers of MDPV has been developed using chiral starting materials.

The synthesis begins with either (S)- or (R)-norvaline, which provides the chiral center for the final product. This approach allows for the specific production of the desired enantiomer, which is crucial for detailed pharmacological studies.[5][9]

Caption: Stereoselective synthesis of MDPV enantiomers from chiral norvaline.

Quantitative Data on Pyrovalerone Analogs

The following tables summarize key quantitative data for a selection of pyrovalerone analogs, including synthetic yields and pharmacological activity at monoamine transporters. This data is essential for comparing the efficiency of synthetic routes and understanding the structure-activity relationships of these compounds.

Table 1: Synthesis and Characterization of α-PVP Analogs

This table presents data for α-PVP analogs where the α-alkyl side chain has been modified. The data is compiled from a study investigating the impact of these structural changes on dopamine transporter affinity.

| Compound | α-Substituent | Yield (%) | Melting Point (°C) |

| 8 | -H | 24 | 218-220 |

| 12 | n-Butyl | 19 | 129-131 |

| α-PVP (7) | n-Propyl | N/A | N/A |

| 9 | -CH₃ | N/A | N/A |

| 10 | -CH₂CH₃ | N/A | N/A |

| 11 | Isopropyl | N/A | N/A |

Data extracted from Kolanos et al., 2015. Yields and melting points were reported for the oxalate salts.

Table 2: Pharmacological Activity of α-PVP Analogs at Dopamine and Serotonin Transporters

This table details the in vitro potency of α-PVP and its analogs as inhibitors of dopamine (DAT) and serotonin (SERT) uptake in rat brain synaptosomes.

| Compound | α-Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |

| α-PVP (7) | n-Propyl | 17.5 | >10,000 |

| 8 | -H | 3250 | >10,000 |

| 9 | -CH₃ | 196.7 | >10,000 |

| 10 | -CH₂CH₃ | 63.3 | >10,000 |

| 11 | Isopropyl | 92.3 | >10,000 |

| 12 | n-Butyl | 11.6 | >10,000 |

IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Data from Kolanos et al., 2015.[4]

Table 3: Pharmacological Activity of "Deconstructed" MDPV Analogs at the Human Dopamine Transporter (hDAT)

This table shows the effect of systematically removing structural features from the MDPV molecule on its ability to inhibit the human dopamine transporter.

| Compound | Structural Modification from MDPV | hDAT IC₅₀ (nM) |

| MDPV | - | 135 |

| 7 | Carbonyl group removed | 1,150 |

| 8 | Methylenedioxy group removed | 205 |

Data extracted from Kolanos et al., 2013.[10]

Conclusion

The synthesis of pyrovalerone and its analogs is a dynamic field, driven by both academic research into monoamine transporter function and the clandestine production of designer drugs. The foundational synthetic pathway, proceeding through ketone formation, α-bromination, and nucleophilic substitution with pyrrolidine, has proven to be robust and versatile. This allows for the systematic modification of the pyrovalerone scaffold, leading to a wide range of compounds with varying pharmacological profiles.

The quantitative data clearly illustrates that subtle structural modifications, particularly to the α-alkyl side chain, can have profound effects on the potency of these compounds as dopamine transporter inhibitors, with potency varying over a 1500-fold range. The stereoselectivity of these interactions further highlights the specific structural requirements for high-affinity binding to monoamine transporters.

This guide provides a centralized resource on the synthesis and properties of pyrovalerone analogs. The detailed methodologies, tabulated data, and pathway visualizations are intended to aid researchers in the fields of medicinal chemistry, pharmacology, and forensic science in their efforts to understand, identify, and regulate these potent psychostimulant compounds. Future research will undoubtedly continue to expand this family of molecules, necessitating an ongoing and thorough understanding of their synthesis and structure-activity relationships.

References

- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods [mdpi.com]

- 2. Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dea.gov [dea.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (4-Bromophenyl)(pyrrolidin-1-yl)methanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract